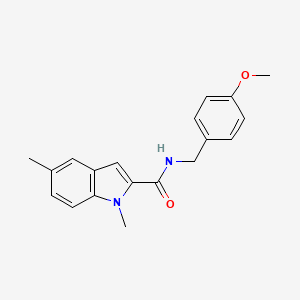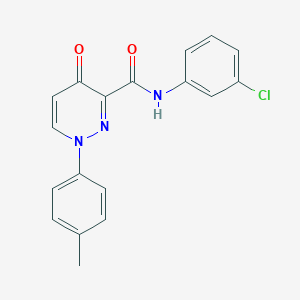![molecular formula C25H26N2O4S B11377000 2,3-Dihydro-N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carboxamide CAS No. 891400-05-8](/img/structure/B11377000.png)
2,3-Dihydro-N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a methoxyphenyl group, a methylbenzenesulfonyl group, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the functional groups. One common synthetic route involves the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the indole derivative with a methoxyphenyl ethyl halide in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .
Comparison with Similar Compounds
N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
891400-05-8 |
|---|---|
Molecular Formula |
C25H26N2O4S |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-18-3-10-23(11-4-18)32(29,30)27-16-14-20-17-21(7-12-24(20)27)25(28)26-15-13-19-5-8-22(31-2)9-6-19/h3-12,17H,13-16H2,1-2H3,(H,26,28) |
InChI Key |
JDKPSMRDJFPIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376921.png)
![N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11376930.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376934.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B11376940.png)
![5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11376941.png)
![2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11376945.png)
![ethyl {2-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11376953.png)
![Methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11376958.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide](/img/structure/B11376962.png)
![1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376968.png)
![3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11376972.png)
![3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11376976.png)

